N,N-diethyl-1-(4-pyridin-2-ylbutanoyl)pyrrolidine-2-carboxamide
Description
N,N-Diethyl-1-(4-pyridin-2-ylbutanoyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine moiety, and a diethyl group, making it a versatile molecule for research and industrial use.
Properties
IUPAC Name |
N,N-diethyl-1-(4-pyridin-2-ylbutanoyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-3-20(4-2)18(23)16-11-8-14-21(16)17(22)12-7-10-15-9-5-6-13-19-15/h5-6,9,13,16H,3-4,7-8,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZTJWZERSHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN1C(=O)CCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-(4-pyridin-2-ylbutanoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. The pyridine moiety is then introduced through a series of reactions, including acylation and amide formation. The diethyl group is added in the final steps to complete the molecule.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrrolidines or pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and cellular processes.
Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and inflammation. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, N,N-diethyl-1-(4-pyridin-2-ylbutanoyl)pyrrolidine-2-carboxamide is used in the manufacture of advanced materials and coatings. Its unique chemical properties contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrrolidine ring interacts with the active site of the enzyme, while the pyridine moiety enhances binding affinity. This dual interaction leads to the modulation of biological pathways and cellular functions.
Comparison with Similar Compounds
N,N-Diethyl-1-(4-pyridin-2-ylbutanoyl)piperidine-2-carboxamide
N,N-Diethyl-1-(4-pyridin-2-ylbutanoyl)azetidine-2-carboxamide
N,N-Diethyl-1-(4-pyridin-2-ylbutanoyl)thiazolidine-2-carboxamide
Uniqueness: N,N-Diethyl-1-(4-pyridin-2-ylbutanoyl)pyrrolidine-2-carboxamide stands out due to its pyrrolidine ring, which provides unique chemical and biological properties compared to other similar compounds. Its ability to interact with specific molecular targets and its versatility in synthesis make it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
